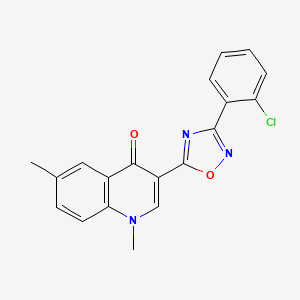

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one

Description

Properties

IUPAC Name |

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O2/c1-11-7-8-16-13(9-11)17(24)14(10-23(16)2)19-21-18(22-25-19)12-5-3-4-6-15(12)20/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEVBRJWZJVIBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the quinoline core, followed by the introduction of the 1,2,4-oxadiazole ring and the 2-chlorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized to minimize waste and reduce production costs, while adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or the quinoline core.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Research has indicated its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural similarities with the target molecule, differing in substituent position or halogen type on the phenyl ring or oxadiazole system:

Notes:

- Electronic Effects : Fluorine’s high electronegativity in STL104463 increases the electron-withdrawing character of the phenyl ring, which may enhance binding to electron-rich biological targets but reduce metabolic stability compared to chlorine .

Comparative Pharmacological Data (Theoretical Analysis)

While explicit activity data for the target compound is unavailable in the provided evidence, inferences can be drawn from structural analogues:

- Antimicrobial Activity : Chlorinated phenyl-oxadiazole derivatives often exhibit enhanced Gram-positive bacterial inhibition due to improved membrane penetration . The ortho-chlorine in the target may further enhance this via increased lipophilicity.

- Metabolic Stability : Fluorinated analogues (e.g., STL104463) typically show longer half-lives in vivo due to resistance to oxidative metabolism, but chlorine’s larger atomic radius may improve target affinity .

Analytical Tools for Structural Characterization

The structural analysis of these compounds relies on computational and crystallographic methods:

- SHELX Suite : Used for small-molecule crystallography to resolve the target’s stereochemistry and intermolecular interactions .

- Multiwfn : Employed for electron density topology analysis, critical for understanding the oxadiazole ring’s electron-deficient behavior .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize steric effects of the ortho-chlorine substituent .

Biological Activity

The compound 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one is a derivative of quinoline and oxadiazole, which has garnered interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 328.78 g/mol. The structure features a quinoline core substituted with a chlorophenyl and an oxadiazole moiety.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to the target compound showed potent activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anti-cancer Properties

The compound's potential as an anticancer agent has been highlighted in several studies. For instance, derivatives of 1,2,4-oxadiazoles have been shown to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. One study reported that specific derivatives exhibited IC50 values as low as 20 nM against HDAC-1, indicating strong inhibitory activity . The presence of the dimethylquinoline moiety enhances this activity by promoting cellular uptake.

Neuroprotective Effects

Preliminary research suggests that the compound may exhibit neuroprotective properties. Compounds with similar structures have been found to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases like Alzheimer's.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The oxadiazole moiety is known for its ability to inhibit various enzymes involved in metabolic pathways.

- Interaction with Cell Membranes : The lipophilic nature of the quinoline structure allows for effective interaction with cellular membranes, facilitating drug absorption and action.

- Induction of Apoptosis : Some studies suggest that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

Q & A

Q. How does the oxadiazole ring’s electronic nature influence reactivity in downstream functionalization?

- Insights :

- The electron-deficient oxadiazole facilitates nucleophilic aromatic substitution at the 5-position.

- Stability under acidic/basic conditions can be assessed via pH-dependent degradation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.